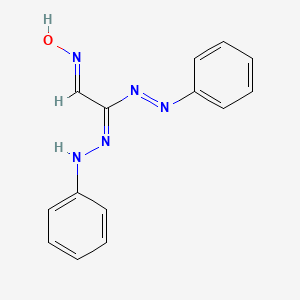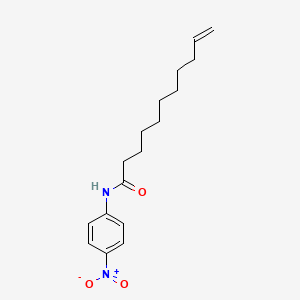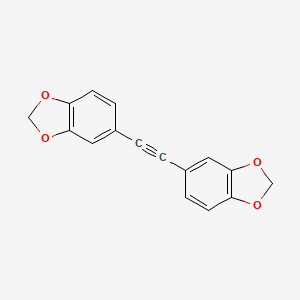
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of a fluorophenyl group attached to a methyl ester, making it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of methyl 3-(4-fluorophenyl)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-fluorophenylacetate
- Methyl 3-(3-fluorophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(4-chlorophenyl)-2-isocyanoprop-2-enoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Propiedades
| 76202-91-0 | |
Fórmula molecular |
C11H8FNO2 |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
methyl 3-(4-fluorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H8FNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-7H,2H3 |
Clave InChI |
JTVWLMRYYNMIRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(C=C1)F)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


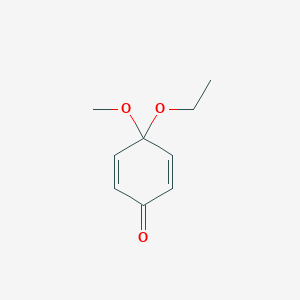
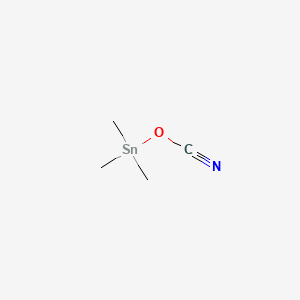
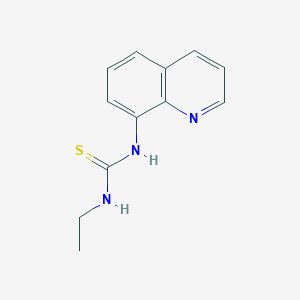
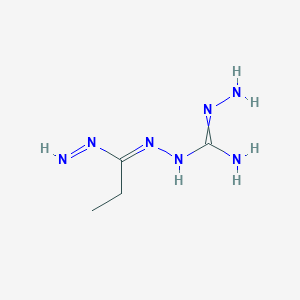
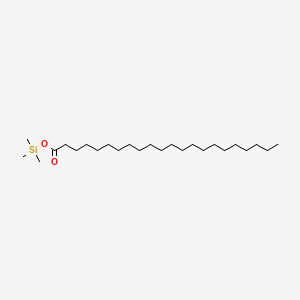
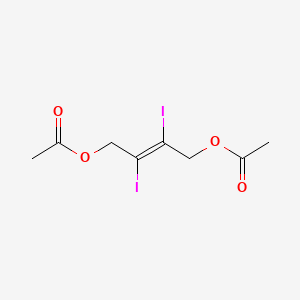
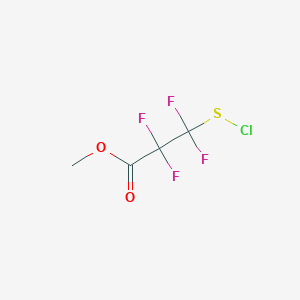
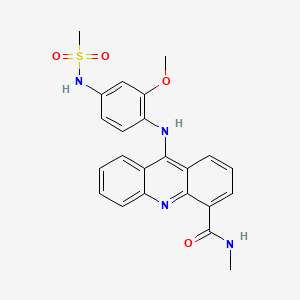
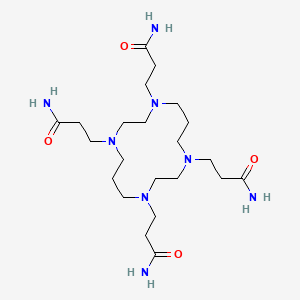
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
